6,7-dichloro-4H-benzo[1,4]oxazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQEOZCWNLSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways to 6,7 Dichloro 4h Benzo 1 2 Oxazin 3 One
Retrosynthetic Analysis for the Dichlorinated Benzoxazinone (B8607429) Core
A logical retrosynthetic analysis of 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one suggests two primary disconnection approaches. The most straightforward strategy involves the formation of the oxazinone ring from a pre-functionalized dichlorinated benzene (B151609) derivative. This leads to the key intermediate, 2-amino-4,5-dichlorophenol (B112419). This intermediate can then be envisaged to undergo cyclization with a two-carbon unit, such as a derivative of chloroacetic acid, to form the target molecule.
Alternatively, a second approach considers the formation of the benzoxazinone core first, followed by targeted chlorination at the 6 and 7 positions of the aromatic ring. This pathway would commence with a simpler starting material like 2-aminophenol (B121084), which would be converted to 4H-benzo nih.govresearchgate.netoxazin-3-one. Subsequent selective chlorination would then introduce the chlorine atoms at the desired positions. The feasibility of this latter approach is highly dependent on the ability to control the regioselectivity of the chlorination reaction to avoid the formation of other chlorinated isomers.
Classical and Established Synthetic Routes for Benzoxazinone Ring Formation
The classical synthesis of the benzoxazinone ring is a well-established area of organic chemistry, with several reliable methods for the construction of this heterocyclic system.
Cyclization Reactions Involving Substituted Phenols and Amines
A primary and widely employed method for the synthesis of the 4H-benzo nih.govresearchgate.netoxazin-3-one scaffold is the cyclization of a substituted 2-aminophenol with an appropriate two-carbon electrophile. In the context of 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one, this involves the reaction of 2-amino-4,5-dichlorophenol with a reagent such as chloroacetyl chloride.
The reaction typically proceeds via an initial N-acylation of the amino group of the 2-amino-4,5-dichlorophenol by chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution, where the phenoxide ion attacks the carbon bearing the chlorine atom of the acetyl group, leading to ring closure and the formation of the desired 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
| Starting Material | Reagent | Product | Reference |
| 2-Amino-4,5-dichlorophenol | Chloroacetyl chloride | 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one | (Methodology adapted from general benzoxazinone syntheses) |
| 2-Aminophenol | Chloroacetyl chloride | 4H-benzo nih.govresearchgate.netoxazin-3-one | (General synthetic principle) |
Targeted Chlorination Strategies on the Benzo Moiety
An alternative classical approach involves the direct chlorination of the pre-formed 4H-benzo nih.govresearchgate.netoxazin-3-one core. This method relies on electrophilic aromatic substitution to introduce chlorine atoms onto the benzene ring. The success of this strategy hinges on the directing effects of the substituents on the benzoxazinone ring and the ability to control the regioselectivity of the chlorination reaction.
The ether oxygen and the amide nitrogen of the oxazinone ring are ortho-, para-directing groups. This would favor substitution at the 6 and 8 positions. However, achieving selective dichlorination at the 6 and 7 positions simultaneously can be challenging and may lead to a mixture of chlorinated products, necessitating careful control of reaction conditions and potentially complex purification procedures. Various chlorinating agents can be employed, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, often in the presence of a Lewis acid catalyst.
Advanced and Green Chemistry Approaches in 6,7-dichloro-4H-benzonih.govresearchgate.netoxazin-3-one Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce reaction times, minimize waste, and utilize catalytic systems.
Catalytic Syntheses (e.g., Copper-catalyzed Cascade Reactions)
Copper-catalyzed reactions have emerged as powerful tools in the synthesis of heterocyclic compounds, including benzoxazinones. nih.gov These reactions often proceed through cascade or domino sequences, allowing for the construction of complex molecules in a single step from simple starting materials.
| Catalyst | Reactant 1 | Reactant 2 | Product Class | Reference |
| Copper(I) chloride | α-keto acids | Anthranilic acids | 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones | nih.gov |
| Copper catalyst | Arylmethanamines | 2-Iodobenzoic acids | Functionalized benzoxazine-4-ones | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant attention as a green chemistry technique that can dramatically reduce reaction times, improve yields, and enhance reaction selectivity. nih.gov The application of microwave irradiation to the synthesis of benzoxazinone derivatives has been reported to be highly effective. nih.gov
| Reaction Type | Reactants | Conditions | Advantage | Reference |
| Halogenation | 3-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones, N-halosuccinimide | Palladium-catalyzed, Microwave irradiation | Rapid, regioselective | nih.gov |
| Cyclization | Aryl-substituted anthranilic acids, Orthoesters | Microwave irradiation | Reduced reaction time | nih.gov |
Flow Chemistry Applications for Scalable Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, presents numerous advantages for scalable production, including enhanced safety, improved reaction control, and higher yields. For the synthesis of benzoxazinone scaffolds, flow chemistry has been successfully applied to multi-step sequences involving hazardous intermediates or reactions. For instance, a three-step nitration/hydrogenation/cyclization sequence for a functionalized 4H-benzo- researchgate.netgsconlinepress.com-oxazin-3-one has been developed into a fully integrated continuous flow protocol. researchgate.net This approach mitigates the risks associated with unstable nitro and amino intermediates, which are challenging to handle on an industrial scale. researchgate.net
| Process Control | Standard | Precise control over temperature, pressure, and residence time | researchgate.net |
Solid-Phase Organic Synthesis (SPOS) Techniques
Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries and for simplifying purification processes, as reagents and by-products can be washed away from the resin-bound product. While the literature contains extensive examples of SPOS for various heterocyclic systems, its direct application to the synthesis of 6,7-dichloro-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one is not specifically described.
However, the principles of SPOS have been applied to the parallel solution-phase synthesis of related scaffolds like 4H-benzo researchgate.netgsconlinepress.comthiazin-3-ones. This approach allows for the creation of diverse molecular libraries by introducing multiple points of diversity within the core structure. Such a strategy could theoretically be adapted for the synthesis of 6,7-dichloro-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one derivatives, where starting materials are attached to a solid support, undergo a series of reactions, and are then cleaved from the resin in the final step.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of synthetic intermediates and the final 6,7-dichloro-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one compound are critical for obtaining material of high purity. Standard chromatographic and recrystallization techniques are commonly employed for benzoxazinone and related heterocyclic structures.
For intermediates, which may be unstable, purification often involves direct processing or isolation under specific conditions. For example, in some multi-step syntheses, intermediates are used in situ without full characterization to avoid degradation. researchgate.net
For the final compounds within the broader benzoxazinone class, common purification methods include:
Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is crucial; for instance, a mixture of dichloromethane-hexane or dimethylformamide (DMF) has been used for recrystallizing related benzoxazinone derivatives.
Column Chromatography: Silica gel column chromatography is a widely used method for purifying reaction products. The eluent system is selected based on the polarity of the compound and impurities. For example, products of parallel solution-phase synthesis of benzo researchgate.netgsconlinepress.comthiazin-3-ones were purified using this method.
Washing and Extraction: After the reaction is complete, the mixture is often worked up by washing with aqueous solutions (e.g., sodium bicarbonate) to remove acidic or basic impurities, followed by extraction with an organic solvent like ethyl acetate. The final product can sometimes be precipitated from the solution and filtered.
Monitoring of reaction completion and purity is typically carried out using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The structural confirmation of the purified compounds relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 6,7-dichloro-4H-benzo researchgate.netgsconlinepress.comoxazin-3-one |
| 4H-benzo- researchgate.netgsconlinepress.com-oxazin-3-one |
| 6-amino-2,2,7-trifluoro-4H-benzo- researchgate.netgsconlinepress.com-oxazin-3-one |
| 4H-benzo researchgate.netgsconlinepress.comthiazin-3-one |
Chemical Transformations and Mechanistic Reactivity of 6,7 Dichloro 4h Benzo 1 2 Oxazin 3 One
Electrophilic Aromatic Substitution Reactions on the Dichlorinated Benzo Ring
The benzene (B151609) ring of 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one possesses two potential sites for electrophilic aromatic substitution (SEAr): the C-5 and C-8 positions. The regiochemical outcome of such reactions is governed by the combined electronic and steric effects of the substituents on the ring: the ether oxygen, the N-acyl group, and the two chlorine atoms.
Directing Effects of Substituents:
Ether Oxygen (at position 1): This is an activating group due to its ability to donate a lone pair of electrons into the ring via resonance. It is strongly ortho, para-directing.
Chlorine Atoms (at positions 6 and 7): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directing because of lone pair donation via resonance.
N-Acyl Group (at position 4): This group is deactivating. Its influence on the benzene ring is primarily mediated through the ether oxygen. The resonance participation of the nitrogen lone pair with the adjacent carbonyl group reduces its electron-donating capacity into the aromatic system compared to a simple amino group.
Considering these factors, the positions ortho and para to the strongly activating ether oxygen (C-5 and C-8) are the most electron-rich and thus the most susceptible to electrophilic attack. However, the C-5 position is sterically hindered by the adjacent chlorine atom at C-6. Therefore, electrophilic substitution is predicted to occur preferentially at the C-8 position . Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation would be expected to yield the 8-substituted derivative as the major product. libretexts.orglibretexts.orgmsu.edu
Interactive Table: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Position |
| Ether Oxygen | 1 | Activating (Resonance) | Ortho, Para (to C-8, C-5) | C-8, C-5 |
| Chlorine | 6 | Deactivating (Inductive) | Ortho, Para (to C-5, C-8) | C-5, C-8 |
| Chlorine | 7 | Deactivating (Inductive) | Ortho, Para (to C-8, C-5) | C-8, C-5 |
| N-Acyl Group | 4 | Deactivating (Resonance) | Indirect | - |
| Overall Prediction | Deactivated Ring | Preferential substitution at the least sterically hindered, activated position. | C-8 |
Nucleophilic Reactions at the Carbonyl and Methylene (B1212753) Centers of the Oxazinone Ring
The oxazinone ring contains two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-3) and the methylene carbon (C-2).
Reactions at the Carbonyl Center (C-3): The carbonyl group at C-3 is part of a lactam (a cyclic amide) and exhibits typical amide reactivity. It can be attacked by strong nucleophiles, often leading to ring-opening.
Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to yield the corresponding 2-(2-amino-4,5-dichlorophenoxy)acetic acid.
Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can open the ring to form N-substituted or unsubstituted amides of 2-(2-amino-4,5-dichlorophenoxy)acetic acid. This reaction is a key step in the transformation to other heterocyclic systems (see Section 3.3). nih.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the amide carbonyl completely to a methylene group, affording the corresponding 6,7-dichloro-3,4-dihydro-2H-benzo nih.govresearchgate.netoxazine (B8389632).
Reactions at the Methylene Center (C-2): The protons on the C-2 methylene group are alpha to both an ether oxygen and the lactam nitrogen, which imparts a degree of acidity. A strong base can deprotonate this position to form a carbanion. This nucleophilic center can then react with various electrophiles.
Alkylation and Acylation: The carbanion generated at C-2 can be alkylated with alkyl halides or acylated with acyl chlorides, leading to the introduction of a substituent at the C-2 position. Studies on related benzoxazinones containing an active methylene group at C-2 have demonstrated their reactivity towards various reagents, leading to more complex heterocyclizations. researchgate.net
Ring-Opening and Re-cyclization Reactions of the Oxazinone Heterocycle
6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one is a valuable precursor for the synthesis of other fused heterocyclic systems, most notably quinazolinones. This transformation proceeds via a nucleophilic attack, ring-opening, and subsequent intramolecular re-cyclization mechanism.
A common and well-documented example is the reaction with hydrazine (B178648) hydrate (B1144303) or primary amines. nih.govresearchgate.netresearchgate.net The reaction mechanism involves two key stages:
Nucleophilic Attack and Ring-Opening: The nucleophile (e.g., hydrazine) attacks the electrophilic carbonyl carbon (C-3) of the benzoxazinone (B8607429) ring. This leads to the cleavage of the acyl-oxygen bond and the opening of the oxazinone ring to form an acyclic intermediate, such as a 2-(2-amino-4,5-dichlorophenoxy)acetohydrazide. nih.gov
Intramolecular Cyclization: The terminal amino group of the newly introduced side chain then acts as a nucleophile, attacking the carboxylic acid derivative part of the molecule, leading to an intramolecular condensation reaction. Subsequent dehydration results in the formation of a new, stable six-membered ring.
When hydrazine is used, this sequence yields a 3-amino-6,7-dichloro-1,2-dihydroquinoxalin-2-one. This ring transformation strategy highlights the utility of benzoxazinones as versatile synthons in heterocyclic chemistry.
Functionalization of N-H and C-2 (Methylene) Positions
Beyond reactions that cleave the heterocyclic ring, the N-H and C-2 positions offer sites for molecular elaboration while preserving the core benzoxazinone structure.
N-H Functionalization (N-4): The proton on the nitrogen atom is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic amide anion. This anion can readily react with electrophiles in N-alkylation or N-acylation reactions. For instance, treatment with an alkyl halide (R-X) or an acyl chloride (RCOCl) after deprotonation would yield the corresponding N-substituted 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one derivative. researchgate.net
C-2 (Methylene) Functionalization: As discussed in Section 3.2, the C-2 position can be functionalized following deprotonation. This pathway is competitive with N-H deprotonation and the outcome can often be controlled by the choice of base, solvent, and reaction temperature. Using a very strong, sterically hindered base might favor deprotonation at the less acidic but sterically more accessible C-2 position, especially if the N-H site is blocked.
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple functional groups and reactive sites in 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one makes selective transformations a key consideration.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, the reduction of the lactam carbonyl with LiAlH₄ is expected to be highly chemoselective, leaving the aromatic chloro-substituents untouched. Similarly, in palladium-catalyzed cross-coupling reactions, the C-Cl bonds would be the reactive sites, while the oxazinone ring would likely remain intact under typical conditions. Research on other benzoxazinones has shown that sensitive functional groups can be preserved during transformations, indicating a high potential for chemoselective reactions. nih.gov
Regioselectivity: This is most relevant in electrophilic aromatic substitution, where reaction is predicted to occur at the C-8 position (see Section 3.1). Regioselectivity is also crucial in ring-opening reactions. For instance, nucleophilic attack occurs exclusively at the carbonyl carbon (C-3) rather than the methylene carbon (C-2).
Stereoselectivity: The parent molecule is achiral. However, stereocenters can be introduced, for instance, by substitution at the C-2 position. If two different substituents are introduced at C-2, it becomes a chiral center. While specific stereoselective syntheses involving this exact molecule are not widely reported, related vinyl benzoxazinones have been successfully employed in highly enantioselective iridium- and palladium-catalyzed reactions. rsc.orgacs.orgresearchgate.net This demonstrates that the benzoxazinone scaffold is compatible with asymmetric catalysis, suggesting that stereoselective functionalization of the C-2 position could be achieved using chiral catalysts or auxiliaries.
Photochemical and Electrochemical Reactivity Profiles
The interaction of 6,7-dichloro-4H-benzo nih.govresearchgate.netoxazin-3-one with light or electric current can be predicted based on the behavior of related structures.
Photochemical Reactivity: Benzoxazinone and related naphthoxazinone derivatives are known to be photochemically active. nih.govacs.org Upon irradiation with UV light, the molecule can be promoted to an excited triplet state. This excited state can undergo several reactions:
[2+2] Photocycloaddition: In the presence of alkenes, a [2+2] photocycloaddition reaction between the C=C bond of the alkene and the enamide double bond of the benzoxazinone ring could potentially occur. acs.org
Hydrogen Abstraction/Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group could abstract a hydrogen atom, leading to a radical intermediate that could result in photoreduction products.
Electron Transfer: Reactions with electron-rich species like amines can proceed via an electron transfer mechanism from the amine to the excited benzoxazinone. acs.org
Electrochemical Reactivity: Electrochemical methods offer green and mild conditions for chemical transformations. nih.govrsc.org
Reduction: The most likely electrochemical reduction pathway would involve the sequential cleavage of the two C-Cl bonds on the aromatic ring. This type of electrochemical dechlorination is a known process for halogenated aromatic compounds. nih.gov At more negative potentials, the carbonyl group could also be reduced.
Oxidation: Anodic oxidation could potentially occur on the electron-rich benzene ring or at the nitrogen atom, leading to radical cations that could undergo subsequent reactions like dimerization or reaction with the solvent. Electrochemical synthesis has been used to generate and functionalize various N-heterocycles. nih.gov
Computational Chemistry and Theoretical Studies on 6,7 Dichloro 4h Benzo 1 2 Oxazin 3 One
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to optimize the molecular geometry and compute various electronic properties. nih.govias.ac.in
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one, the MEP would likely show negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack, while regions of positive potential would be expected around the hydrogen atoms.
Table 1: Calculated Electronic Properties of a Representative Benzoxazinone (B8607429) Derivative (Note: Data is representative for a related benzoxazinone structure as specific data for the 6,7-dichloro derivative is not available in the cited literature.)
| Parameter | Value | Reference |
| HOMO Energy | -6.29 eV | irjweb.com |
| LUMO Energy | -1.81 eV | irjweb.com |
| Energy Gap (ΔE) | 4.48 eV | irjweb.com |
| Dipole Moment | 3.5 D | ias.ac.in |
| Electronegativity (χ) | 4.05 eV | nih.gov |
| Chemical Hardness (η) | 2.24 eV | irjweb.com |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one. The oxazine (B8389632) ring in the benzo uni-muenchen.denih.govoxazin-3-one system is not planar and can adopt different conformations. X-ray crystallography studies on the related compound, 6-chloro-2H-benzo[b] uni-muenchen.denih.govoxazin-3(4H)-one, have revealed that the six-membered heterocyclic ring adopts a screw-boat conformation. nih.gov In this conformation, specific atoms deviate from the plane formed by the remaining atoms of the ring. A similar screw-boat or envelope conformation would be expected for the 6,7-dichloro derivative. nih.govnih.gov
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometrical parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.io By systematically scanning these parameters and calculating the energy at each point, a PES can be generated. This map helps in identifying the most stable conformations (local minima) and the energy barriers for interconversion between them (saddle points or transition states). uni-muenchen.de For 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one, a relaxed PES scan could be performed by varying the key dihedral angles within the oxazine ring to confirm the lowest energy conformation and to determine the rotational barriers. uni-muenchen.dereadthedocs.io
Prediction of Reaction Mechanisms and Transition State Structures
Computational methods are powerful tools for predicting reaction mechanisms and identifying the structures of transient species like transition states. nih.govresearchgate.net The synthesis of the benzo uni-muenchen.denih.govoxazin-3(4H)-one core often involves the cyclization of precursors such as substituted 2-aminophenols. nih.gov Theoretical studies can model these reaction pathways, calculate the activation energies, and provide insights into the feasibility of different proposed mechanisms.
For instance, the formation of a benzo uni-muenchen.denih.govoxazin-3(4H)-one moiety has been proposed to proceed through the formation of an intermediate which then undergoes rearrangement. nih.gov DFT calculations can be employed to locate the transition state structures for each step of the proposed mechanism. nih.gov A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate. researchgate.net The calculation of the intrinsic reaction coordinate (IRC) can further confirm that the identified transition state correctly connects the reactants and products. nih.gov
| Step | Description | Computational Insight |
| 1 | Nucleophilic attack | Determination of the initial interaction energy. |
| 2 | Formation of intermediate | Optimization of the intermediate's geometry. |
| 3 | Ring closure (Transition State) | Location and characterization of the transition state structure. |
| 4 | Final product formation | Calculation of the overall reaction energy (exothermic/endothermic). |
Molecular Docking and Dynamics Simulations for Elucidating Binding Modes with Model Receptors (In Silico Ligand-Target Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one and its derivatives, docking studies can be performed against various model receptors to explore their potential biological activities. nih.govresearchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. figshare.com Starting from the docked pose, an MD simulation can be run to assess the stability of the complex and to observe the detailed interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. figshare.comcnr.it These simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide a more accurate estimation of the binding free energy. cnr.it
Table 3: Common Interactions Observed in Docking Studies of Benzoxazinone Derivatives (Note: This table is a generalization based on studies of various benzoxazinone derivatives with different biological targets.)
| Type of Interaction | Interacting Groups on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bonding | Carbonyl oxygen, N-H group | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Benzene (B151609) ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Dichlorophenyl ring | Leucine, Isoleucine, Valine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Structural Modifications and Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the biological activity with the 3D properties of the molecules, including steric and electrostatic fields. rsc.org
For a series of benzoxazinone derivatives, a QSAR model can be developed to predict their activity against a specific biological target. nih.gov This involves aligning the structures of the compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields). nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that can predict the activity of new, unsynthesized compounds. nih.govmdpi.com The QSAR model can be visualized as a contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease the biological activity, thus guiding the design of more potent derivatives. rsc.org
Table 4: Representative Statistical Parameters for a 3D-QSAR Model of Benzoxazinone Derivatives (Note: The values are hypothetical and representative of a good QSAR model.)
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability. |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |
| pred_r² (External validation) | > 0.6 | Indicates the predictive power for an external test set. |
| F-statistic | High value | Shows the statistical significance of the model. |
Aromaticity Indices and Delocalization Pathway Investigations
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. Aromaticity indices are computational metrics used to quantify the degree of aromaticity. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. github.io A negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests anti-aromaticity. For 6,7-dichloro-4H-benzo uni-muenchen.denih.govoxazin-3-one, NICS calculations could be performed for both the benzene and the oxazine rings to assess their respective aromatic character.
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Exploration Non Clinical
Rational Design Principles for Novel 6,7-dichloro-4H-benzoresearchgate.netnih.govoxazin-3-one Derivatives
The rational design of novel derivatives of 6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-one is guided by established principles of medicinal chemistry and materials science. The primary objective is to systematically alter the physicochemical properties of the lead compound to enhance a desired activity while minimizing off-target effects. Key considerations include the electronic effects, steric hindrance, and lipophilicity of the introduced substituents.
Structure-activity relationship (SAR) studies on related benzoxazinone (B8607429) cores have revealed that modifications at various positions can significantly impact biological activity. For instance, in a series of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives, substitutions on the benzoyl moiety were found to modulate their inhibitory effects on platelet aggregation. nih.gov Such findings underscore the importance of a systematic approach to derivatization.
The design of new analogues often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the potential impact of structural modifications. These in silico approaches help prioritize the synthesis of compounds with the highest probability of desired activity, thereby optimizing resources and accelerating the discovery process.
Synthetic Strategies for Substitution on the Dichlorinated Benzo Ring
The dichlorinated benzo ring of 6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-one offers opportunities for substitution reactions to introduce diverse functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose, enabling the formation of carbon-carbon bonds between the chlorinated aromatic ring and various aryl or vinyl boronic acids. fishersci.co.uk While direct application on the 6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-one is not extensively documented, the principles of Suzuki-Miyaura coupling on dichloro-heteroaromatics are well-established. researchgate.net The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. fishersci.co.uk
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Dichlorinated Heteroaromatics
| Entry | Dichloro-heteroaromatic | Boronic Acid | Product |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine |
| 2 | 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)pyridine |
| 3 | 3,5-Dichloropyrazine | Thiophene-2-boronic acid | 3-Chloro-5-(thiophen-2-yl)pyrazine |
This table provides examples of Suzuki-Miyaura reactions on related dichlorinated heterocyclic compounds to illustrate the potential synthetic routes for derivatizing the 6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-one core.
Friedel-Crafts reactions represent another classical approach for the functionalization of aromatic rings. wikipedia.org Friedel-Crafts acylation, for instance, involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov Subsequent reduction of the ketone can yield alkylated derivatives. The positions of substitution are governed by the directing effects of the existing substituents on the benzene (B151609) ring.
Modifications and Functionalization at the Oxazinone Heterocycle (N-4, C-2)
The oxazinone heterocycle presents two primary sites for modification: the nitrogen atom at position 4 (N-4) and the carbon atom at position 2 (C-2).
N-4 Functionalization: The nitrogen atom can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation is typically achieved by treating the parent benzoxazinone with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). ijsr.net This allows for the introduction of diverse alkyl and arylalkyl groups, which can modulate the lipophilicity and steric profile of the molecule.
C-2 Functionalization: The C-2 position can be functionalized through various synthetic strategies. For instance, condensation of 2-aminophenols with α-keto esters can lead to the formation of 2-substituted benzoxazinones. ijsr.net Alternatively, the methylene (B1212753) group at C-2 can be activated for further reactions. For example, bromination at the C-2 position can provide a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Table 2: Examples of N-4 and C-2 Functionalization of Benzoxazinone Scaffolds
| Position | Reagent | Reaction Type | Resulting Moiety |
| N-4 | Benzyl bromide / K₂CO₃ | Alkylation | N-benzyl |
| N-4 | Acetyl chloride / Pyridine | Acylation | N-acetyl |
| C-2 | Ethyl 2-bromoacetate | Cyclization | 2-carboxymethyl |
| C-2 | N-Bromosuccinimide | Bromination | 2-bromo |
This table illustrates common synthetic transformations for modifying the N-4 and C-2 positions of the benzoxazinone ring, based on established methodologies for this class of compounds.
Stereochemical Considerations in Analogue Design and Synthesis
The introduction of a substituent at the C-2 position of the oxazinone ring can create a chiral center, leading to the existence of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the stereoselective synthesis of C-2 substituted analogues is of significant importance.
Stereocontrol can be achieved through various asymmetric synthesis strategies. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Alternatively, chiral catalysts can be employed to facilitate enantioselective transformations. For instance, the stereoselective reduction of a ketone precursor can yield a chiral alcohol that can then be cyclized to form the desired benzoxazinone enantiomer. While specific methods for the stereoselective synthesis of 2-substituted-6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-ones are not widely reported, general principles of asymmetric synthesis can be applied.
The separation of racemic mixtures through chiral chromatography is another common method to obtain enantiomerically pure compounds for biological evaluation. The determination of the absolute configuration of the separated enantiomers is typically achieved through techniques such as X-ray crystallography or by comparison with stereochemically defined standards.
Preparation of Fused and Spirocyclic Derivatives
The synthesis of fused and spirocyclic derivatives of 6,7-dichloro-4H-benzo researchgate.netnih.govoxazin-3-one can lead to novel molecular architectures with potentially unique biological and physical properties.
Fused Derivatives: The benzoxazinone core can serve as a scaffold for the construction of additional fused heterocyclic rings. researchgate.net For example, the reaction of the C-2 methylene group with suitable reagents can initiate cyclization reactions to form fused systems. A review on the synthesis of fused heterocycles from 2H-1,4-benzoxazin-3(4H)-ones highlights various strategies, including reactions at the C-3 position followed by cyclocondensation at N-4, or reactions at the ring nitrogen followed by cyclocondensation at C-3 or C-5. ijsr.net
Spirocyclic Derivatives: Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized from benzoxazinone precursors. For instance, the reaction of 2,2-dibromo derivatives of benzoxazinones with bidentate nucleophiles can lead to the formation of spiro compounds. wikipedia.org Another approach involves the reaction of exocyclic double bonds at the C-2 position with suitable reagents to construct the spirocyclic system.
Table 3: Strategies for the Synthesis of Fused and Spirocyclic Benzoxazinone Derivatives
| Derivative Type | Synthetic Approach | Key Intermediate |
| Fused | Reaction at C-3 and cyclization at N-4 | 3-Functionalized benzoxazinone |
| Fused | Reaction at N-4 and cyclization at C-5 | N-Substituted benzoxazinone with a reactive group |
| Spirocyclic | Reaction of 2,2-dibromo derivative with bidentate nucleophiles | 2,2-Dibromobenzoxazinone |
| Spirocyclic | Cycloaddition to an exocyclic double bond at C-2 | 2-Alkylidenebenzoxazinone |
This table summarizes general strategies for the preparation of fused and spirocyclic derivatives based on the benzoxazinone core, as described in the chemical literature.
Future Research Directions and Unexplored Avenues in 6,7 Dichloro 4h Benzo 1 2 Oxazin 3 One Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies
Traditional synthetic routes to benzoxazinone (B8607429) derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The future of synthesizing 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one lies in the development of green, sustainable, and atom-economical methods. A primary focus will be on transition-metal-catalyzed C-H activation and functionalization reactions. nih.govresearchgate.net These approaches avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. researchgate.net
Strategies such as Rh(III)-catalyzed ortho-C–H bond carbonylation could be adapted to construct the benzoxazinone core in a one-pot manner with high atom economy. acs.org Similarly, palladium-catalyzed carbonylative coupling reactions offer a powerful tool for building the heterocyclic scaffold with minimal byproducts. organic-chemistry.org The exploration of earth-abundant metal catalysts (e.g., iron, copper) and the use of environmentally benign solvents like water or ionic liquids will be crucial in aligning synthetic protocols with the principles of green chemistry. nih.gov Microwave-assisted organic synthesis represents another promising avenue, offering significantly reduced reaction times and improved yields. nih.gov
| Synthetic Strategy | Traditional Approach | Proposed Sustainable/Atom-Economical Approach | Key Advantages |
| Core Formation | Multi-step condensation and cyclization of pre-functionalized precursors. | Direct C-H activation/carbonylation of a substituted aniline derivative. acs.org | Fewer steps, reduced waste, higher atom economy. |
| Catalysis | Stoichiometric reagents, harsh acids/bases. | Catalytic amounts of transition metals (e.g., Pd, Rh, Cu). organic-chemistry.org | Recyclable catalysts, milder reaction conditions. |
| Carbon Source | Use of phosgene derivatives or other toxic carbonyl sources. | Carbon monoxide (CO) gas or solid CO precursors like paraformaldehyde. organic-chemistry.org | Safer reagents, direct incorporation of the carbonyl group. |
| Solvent System | Volatile organic compounds (VOCs). | Ionic liquids, water, or solvent-free grinding conditions. nih.govorganic-chemistry.org | Reduced environmental impact, easier product isolation. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rjptonline.org For 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one, these computational tools can accelerate discovery in several ways. ML algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic transformations, optimizing reaction conditions (e.g., catalyst, solvent, temperature) without exhaustive experimental screening. rjptonline.orgarxiv.org This predictive power can significantly reduce the time and resources required to develop efficient synthetic routes. nih.gov
Furthermore, generative AI models can design new derivatives of the dichlorinated benzoxazinone scaffold with tailored properties. nih.govnih.gov By learning the relationship between chemical structure and biological activity or material properties from large datasets, these models can propose novel compounds with enhanced efficacy for specific applications, such as pharmaceuticals or functional materials. nih.govresearchgate.net This in silico design process allows researchers to prioritize the synthesis of the most promising candidates, streamlining the discovery pipeline. nih.govresearchgate.net
| Application Area | Specific AI/ML Tool/Technique | Objective | Potential Impact |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | To identify novel and efficient synthetic pathways to the target compound. | Discovery of non-intuitive and more sustainable routes. |
| Reaction Optimization | Supervised Learning Models (e.g., Neural Networks, Random Forests) | To predict reaction yields and identify optimal conditions based on input parameters. rjptonline.org | Reduced experimental effort, higher yields, minimized side products. |
| Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | To design novel 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one derivatives with desired electronic or biological properties. nih.gov | Accelerated discovery of new drug candidates or material components. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | To predict the biological activity or toxicity of designed derivatives before synthesis. researchgate.net | Prioritization of high-potential compounds, reduction in animal testing. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Future research should leverage advanced spectroscopic techniques for real-time, in situ monitoring of the synthesis of 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one. Techniques such as Process Analytical Technology (PAT), incorporating methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. nih.gov
This dynamic information is invaluable for identifying transient intermediates, elucidating complex reaction pathways, and precisely determining kinetic parameters. nih.gov For instance, monitoring a C-H activation/cyclization reaction in situ could reveal the rate-determining step or identify catalyst deactivation pathways, enabling targeted process improvements. This approach facilitates a more rational, data-driven optimization of reaction conditions, leading to higher yields, improved purity, and enhanced safety, particularly in scaling up production. researchgate.netuq.edu.au
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
| In Situ NMR Spectroscopy | Real-time structural information, quantification of species. nih.gov | Tracking the conversion of starting materials to products, identifying and characterizing reaction intermediates. |
| In Situ FT-IR Spectroscopy | Monitoring changes in functional groups (e.g., C=O, N-H). | Determining reaction endpoints, studying the kinetics of cyclization. |
| In Situ Raman Spectroscopy | Complementary vibrational information, suitable for non-polar bonds and aqueous media. | Monitoring catalyst state, tracking formation of the heterocyclic ring. |
| Mass Spectrometry (MS) | Detection of reaction components by mass-to-charge ratio. | Identifying key intermediates and byproducts in complex reaction mixtures, especially when coupled with chromatography. |
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The reactivity of the 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one scaffold is ripe for exploration. While the core structure is known, its unique electronic profile suggests potential for novel transformations. Future work should focus on exploring unconventional bond activations beyond standard C-H functionalization. A particularly compelling avenue is the selective activation and functionalization of the C-Cl bonds. Given the strength and relative inertness of aryl-chloride bonds, developing catalytic systems for their selective transformation (e.g., via cross-coupling or reductive dehalogenation) would provide powerful tools for diversification. rsc.org
Furthermore, photochemical and electrochemical methods could unlock new reactivity patterns. rsc.org These techniques offer mild and highly specific ways to generate reactive intermediates, potentially enabling transformations that are inaccessible under thermal conditions. For example, photo-induced single-electron transfer (SET) could initiate radical-based functionalization at various positions on the scaffold, while electrosynthesis could drive unique cyclization or coupling reactions. Investigating the dearomatization of the benzene (B151609) ring or ring-opening reactions of the oxazinone core could also lead to the discovery of entirely new molecular skeletons.
| Bond Type / Strategy | Potential Transformation | Enabling Technology | Scientific Value |
| Aromatic C-Cl Bond | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig), amination, etherification. | Advanced palladium, nickel, or copper catalysis. | Creates diverse derivatives by modifying the core dichlorination pattern. |
| Aromatic C-H Bond | Late-stage functionalization (alkylation, arylation, halogenation). researchgate.net | Photoredox catalysis, transition-metal catalysis. | Allows for direct modification of the synthesized core without de novo synthesis. |
| Lactam N-H Bond | Arylation, alkylation, acylation. | Copper- or palladium-catalyzed N-arylation. | Introduces substituents to modulate solubility, steric, and electronic properties. |
| Heterocyclic Ring | Ring-opening/ring-expansion reactions. | Photochemistry, electrochemistry, strong nucleophiles/electrophiles. | Access to novel and structurally complex heterocyclic systems. |
Design of Smart Materials Incorporating the Dichlorinated Benzoxazinone Scaffold
The rigid, heteroaromatic structure and the presence of electron-withdrawing chlorine atoms make 6,7-dichloro-4H-benzo acs.orgmdpi.comoxazin-3-one an attractive building block for advanced materials. Future research should explore the incorporation of this scaffold into polymers and other functional materials to create "smart" systems with responsive properties.
For example, the benzoxazinone unit could be functionalized with polymerizable groups (e.g., vinyl or acetylene) and copolymerized to form materials with unique optical or electronic properties. The electron-deficient nature of the aromatic ring could be exploited for applications in organic electronics, such as organic field-effect transistors (OFETs) or as a component in charge-transfer complexes. Additionally, the scaffold's ability to participate in hydrogen bonding and π-π stacking could be harnessed to create self-assembling materials, supramolecular gels, or liquid crystals. By incorporating stimuli-responsive groups, it may be possible to design materials that change their properties (e.g., color, fluorescence, or conformation) in response to external triggers like pH, light, or the presence of specific analytes, leading to applications in sensing and diagnostics.
| Material Class | Target Property | Design Strategy | Potential Application |
| Conjugated Polymers | Tunable electronic properties (e.g., band gap). | Copolymerization with electron-rich monomers. | Organic electronics (OFETs, OLEDs), sensors. |
| Supramolecular Gels | Stimuli-responsive gel-sol transition. | Introduction of long alkyl chains and hydrogen-bonding motifs. | Controlled release systems, injectable biomaterials. |
| Fluorescent Probes | Selective analyte detection. | Functionalization with specific receptor units and fluorophores. | Chemical sensing, environmental monitoring, bio-imaging. |
| Liquid Crystals | Thermotropic or lyotropic mesophases. | Attachment of mesogenic side groups. | Display technologies, optical switches. |
Q & A
Q. What are the most reliable synthetic routes for 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors, such as 1,5-difluoro-2,4-dinitrobenzene derivatives, under basic conditions (e.g., NaH in DMF). Key intermediates like benzo[1,4]oxazin-3-ones are characterized using -NMR and -NMR to confirm regioselective chloro-substitution. X-ray crystallography (e.g., CCDC data) is critical for resolving ambiguities in ring conformation and substituent positioning .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Structural validation requires a combination of mass spectrometry (ESI-MS for molecular ion confirmation) and IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm) and aromatic C-Cl bonds (~750 cm). Discrepancies in melting points or spectral data should prompt recrystallization in ethanol or DCM/hexane mixtures .
Q. What are the standard protocols for handling halogenated benzoxazinones in laboratory settings?
- Methodological Answer : Use gloveboxes or fume hoods to minimize exposure to chloro-substituted aromatic vapors. Solvent waste containing halogenated byproducts must be neutralized with aqueous NaHCO before disposal. Stability tests under ambient light and humidity are advised to assess decomposition risks, particularly for photolabile intermediates .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. Fukui indices highlight electrophilic regions at C-6 and C-7, guiding predictions for SNAr reactions. Compare computed activation energies with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in biological activity data for halogenated benzoxazinones?
- Methodological Answer : Discrepancies in antifungal or herbicidal assays may arise from solvent polarity effects or impurities. Use dose-response curves with standardized controls (e.g., fluconazole for antifungal studies) and replicate experiments across multiple cell lines. Cross-reference with structurally analogous compounds (e.g., 7-chloro-4-methyl derivatives) to isolate substituent-specific effects .
Q. How do substituent positions influence the photophysical properties of this compound?
- Methodological Answer : UV-Vis spectroscopy in acetonitrile reveals bathochromic shifts due to electron-withdrawing Cl groups. Time-dependent DFT (TD-DFT) simulations correlate experimental values with HOMO-LUMO gaps. Fluorescence quenching studies in polar solvents (e.g., DMSO) can elucidate excited-state interactions .
Q. What experimental designs optimize catalytic hydrogenation of this compound?
- Methodological Answer : Screen Pd/C (10% w/w) or Raney Ni under H (1–3 atm) in THF/MeOH mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Post-reduction, use -NMR to confirm C-Cl bond cleavage and GC-MS to detect dehalogenated byproducts. Adjust catalyst loading to minimize over-reduction .
Data Analysis and Reproducibility
Q. How should researchers address inconsistent NMR spectral data for this compound derivatives?
- Methodological Answer : Verify solvent deuteration levels and temperature calibration. For complex splitting patterns (e.g., ABX systems), use 2D-COSY and HSQC to assign coupling constants. Compare with published spectra of structurally related compounds (e.g., 6-bromo-2H-benzo[b][1,4]oxazin-3-one) to identify diagnostic peaks .
Q. What statistical approaches validate the reproducibility of synthetic yields?
- Methodological Answer : Perform triplicate syntheses under identical conditions (temperature, solvent purity) and apply ANOVA to assess variance. Outliers may indicate sensitivity to trace moisture or oxygen. Use Design of Experiments (DoE) software to optimize reaction parameters (e.g., temperature, stoichiometry) for robustness .
Safety and Compliance
Q. What are the best practices for long-term storage of halogenated benzoxazinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
